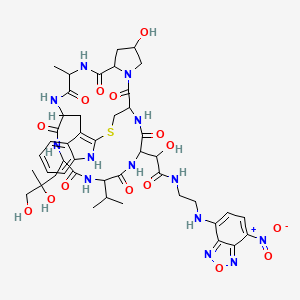

N-(7-Nitrobenzofurazan-4-yl)phallacidin

Description

Properties

IUPAC Name |

2-[28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxy-N-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H57N13O15S/c1-19(2)31-40(66)54-34(35(61)42(68)47-12-11-46-25-9-10-29(58(71)72)33-32(25)55-73-56-33)41(67)51-28-17-74-43-23(22-7-5-6-8-24(22)52-43)14-26(37(63)50-27(38(64)53-31)15-45(4,70)18-59)49-36(62)20(3)48-39(65)30-13-21(60)16-57(30)44(28)69/h5-10,19-21,26-28,30-31,34-35,46,52,59-61,70H,11-18H2,1-4H3,(H,47,68)(H,48,65)(H,49,62)(H,50,63)(H,51,67)(H,53,64)(H,54,66) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLODDNGPYAXAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)NCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H57N13O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1052.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73413-78-2 | |

| Record name | 7-Nitrobenz-2-oxa-1,3-diazole-phallacidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073413782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(7-Nitrobenzofurazan-4-yl)phallacidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(7-Nitrobenzofurazan-4-yl)phallacidin: A Technical Guide to its Chemical Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-(7-Nitrobenzofurazan-4-yl)phallacidin, a fluorescent derivative of phallacidin widely used as a probe for filamentous actin (F-actin) in cellular biology. The synthesis involves the covalent labeling of the cyclic peptide phallacidin with the fluorophore 7-nitrobenz-2-oxa-1,3-diazole (NBD).

Introduction

This compound, also known as NBD-phallacidin, is a vital tool for visualizing the actin cytoskeleton in both living and fixed cells.[1] Phallacidin, a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom, exhibits high affinity and specificity for F-actin, thereby preventing its depolymerization. The attachment of the NBD fluorophore allows for the direct visualization of F-actin distribution and dynamics using fluorescence microscopy. The small size of the NBD label is advantageous as it facilitates cell permeabilization for staining.[1]

The synthesis of this fluorescent probe is achieved through a nucleophilic aromatic substitution reaction between phallacidin and 4-chloro-7-nitrobenzofurazan (NBD-Cl).[2][3] The amino group of phallacidin acts as a nucleophile, displacing the chlorine atom on the NBD-Cl molecule.

Chemical Synthesis

The core of the synthesis is the reaction between phallacidin and NBD-Cl. While the specific details for the synthesis of NBD-phallacidin are described in a key publication, the general principle of reacting NBD-Cl with amine-containing molecules is well-established.[2][3]

Reaction Scheme

The synthesis of NBD-phallacidin proceeds via a nucleophilic aromatic substitution reaction.

Caption: General reaction scheme for the synthesis of NBD-phallacidin.

Experimental Protocol

The following is a generalized protocol based on the known reactivity of NBD-Cl with amines and peptides. For the specific, optimized conditions for phallacidin, consulting the primary literature is essential.[2]

Materials:

-

Phallacidin

-

4-Chloro-7-nitrobenzofurazan (NBD-Cl)

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., chromatography)[2]

Procedure:

-

Dissolution of Phallacidin: Dissolve phallacidin in an appropriate anhydrous solvent in a reaction vessel.

-

Addition of Base: Add a suitable base to the phallacidin solution to act as a proton scavenger.

-

Addition of NBD-Cl: Slowly add a solution of NBD-Cl in the same solvent to the phallacidin mixture with constant stirring. NBD-Cl is itself non-fluorescent but becomes fluorescent upon reaction with amines.[4][6]

-

Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature to 55°C) for a specific duration (e.g., 1 to 24 hours).[4][5] The progress can be monitored by techniques such as thin-layer chromatography (TLC).[3]

-

Purification: Upon completion, the NBD-phallacidin product is purified from the reaction mixture, typically using chromatographic methods to separate it from unreacted starting materials and byproducts.[2]

Caption: Experimental workflow for the synthesis of NBD-phallacidin.

Quantitative Data

The following table summarizes key quantitative data related to NBD-phallacidin and its precursor, NBD-Cl.

| Compound/Parameter | Value | Reference |

| NBD-Cl | ||

| Molecular Weight | 199.55 g/mol | [6] |

| Excitation Maximum (product with primary amine) | ~465 nm (in MeOH) | [6] |

| Emission Maximum (product with primary amine) | ~535 nm (in MeOH) | [6] |

| NBD-Phallacidin | ||

| Dissociation Constant (Kd) with F-actin | 1.5-2.5 x 10-8 M | [7] |

Biological Application: F-Actin Staining

NBD-phallacidin is a powerful tool for staining the actin cytoskeleton in cells.[1] Its ability to bind specifically to F-actin allows for the detailed visualization of cellular structures such as stress fibers and lamellipodia.

Caption: Signaling pathway for F-actin visualization using NBD-phallacidin.

Conclusion

The chemical synthesis of this compound provides a robust method for producing a highly specific and fluorescent probe for F-actin. This guide outlines the fundamental principles and a generalized protocol for its synthesis. For researchers and scientists in drug development and cell biology, NBD-phallacidin remains an indispensable tool for investigating the structure and dynamics of the actin cytoskeleton. For detailed experimental procedures, the original publication on its synthesis is the recommended resource.[2]

References

- 1. pnas.org [pnas.org]

- 2. 7-Nitrobenz-2-oxa-1,3-diazole (NBD)--phallacidin: synthesis of a fluorescent actin probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]

NBD-Phallacidin: A Technical Guide to its Spectral Properties and Application in F-Actin Visualization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of NBD-phallacidin, a fluorescent toxin commonly used for labeling filamentous actin (F-actin) in cells. It also includes a detailed experimental protocol for its application in fluorescence microscopy.

Core Principles

NBD-phallacidin is a derivative of phallacidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, conjugated to the fluorophore 7-nitrobenz-2-oxa-1,3-diazole (NBD). Phalloidin and phallacidin are high-affinity probes for F-actin, binding to it with nanomolar affinity. This specific binding allows for the precise visualization of actin filaments within fixed and permeabilized cells. The NBD fluorophore provides the means of detection through fluorescence microscopy.

Spectral Properties

The fluorescence of NBD is highly sensitive to its local environment, particularly the polarity and hydrogen-bonding capacity of the solvent. In aqueous environments, its fluorescence is known to be significantly quenched, while it becomes strongly fluorescent in more hydrophobic settings, such as when bound to a protein.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~466 nm (in Methanol) | |

| Emission Maximum (λem) | ~535 nm (in Methanol)[1] | |

| Molar Extinction Coefficient (ε) | ~20,000 cm⁻¹M⁻¹ (at 460 nm) | Value is for NBD-labeled serotonin analogs and serves as an approximation.[2][3] |

| Quantum Yield (Φ) | Environment-dependent; generally low to moderate. | The quantum yield of N-monoalkyl NBD amines is significantly lower in aqueous solutions compared to organic solvents.[4] For example, the quantum yield of NBD-NHMe is 0.04 in water.[4] |

| Dissociation Constant (Kd) | 1.5-2.5 x 10⁻⁸ M | For NBD-phallacidin with F-actin in fixed and extracted L6 cells.[5] |

Experimental Protocols

The following protocol is a general guideline for staining F-actin in adherent cells grown on coverslips using NBD-phallacidin. Optimization may be required for different cell types and experimental conditions. This procedure was originally developed for NBD-phallacidin and has been successfully used with various phallotoxin conjugates.[6][7]

Materials:

-

NBD-phallacidin methanolic stock solution (e.g., 6.6 µM)[6][7]

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde (e.g., 3.7% in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Mounting Medium

-

Glass coverslips with adherent cells

-

Staining dish or chamber

Procedure:

-

Cell Preparation:

-

Wash cells twice with pre-warmed PBS.

-

-

Fixation:

-

Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.

-

Note: The use of methanol-containing fixatives should be avoided as they can disrupt actin morphology.

-

-

Washing:

-

Wash the fixed cells two to three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with 0.1% Triton X-100 in PBS for 3-5 minutes to permeabilize the cell membranes.

-

Wash the cells two to three times with PBS.

-

-

Blocking (Optional but Recommended):

-

To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.

-

-

Staining with NBD-Phallacidin:

-

Prepare the staining solution by diluting the NBD-phallacidin methanolic stock solution in PBS containing 1% BSA. A common starting dilution is to add 5 µL of a 6.6 µM stock solution to 200 µL of PBS with BSA for each coverslip.

-

Incubate the coverslips with the staining solution for 20-30 minutes at room temperature, protected from light. To prevent evaporation, keep the coverslips in a covered container.

-

-

Washing:

-

Wash the stained cells two to three times with PBS to remove unbound NBD-phallacidin.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the stained F-actin using a fluorescence microscope equipped with appropriate filters for NBD (excitation ~466 nm, emission ~535 nm).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the F-actin staining protocol using NBD-phallacidin.

Caption: Workflow for F-actin staining with NBD-phallacidin.

References

- 1. biotium.com [biotium.com]

- 2. mdpi.com [mdpi.com]

- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. web.mit.edu [web.mit.edu]

- 7. tools.thermofisher.com [tools.thermofisher.com]

NBD-Phallacidin: A Technical Guide to its Excitation, Emission, and Application in Actin Cytoskeleton Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the spectral properties and applications of NBD-phallacidin, a fluorescent probe widely used for labeling filamentous actin (F-actin). This document details the excitation and emission spectra, provides experimental protocols for its use, and explores its application in studying actin-related signaling pathways.

Core Principles of NBD-Phallacidin

NBD-phallacidin is a bicyclic peptide toxin, phallacidin, isolated from the Amanita phalloides mushroom, conjugated to the fluorescent dye 7-nitrobenz-2-oxa-1,3-diazole (NBD). Phallotoxins bind with high affinity and specificity to F-actin, stabilizing the filaments and preventing their depolymerization. The NBD fluorophore is a small, environmentally sensitive dye, making NBD-phallacidin a valuable tool for high-resolution visualization of the actin cytoskeleton in fixed cells.

Spectral Properties

The fluorescence of NBD-phallacidin is conferred by the NBD group. While the exact quantum yield and lifetime can be influenced by the local environment, the excitation and emission maxima are well-characterized.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~465 - 467 nm | --INVALID-LINK----INVALID-LINK-- |

| Emission Maximum (λem) | ~535 - 539 nm | --INVALID-LINK----INVALID-LINK-- |

| Molar Extinction Coefficient (ε) | ~22,000 cm⁻¹M⁻¹ at 466 nm | --INVALID-LINK-- |

| Dissociation Constant (Kd) | 1.5 - 2.5 x 10⁻⁸ M for F-actin | --INVALID-LINK-- |

| Estimated Quantum Yield (Φ) | ~0.04 in organic solvents | --INVALID-LINK-- |

| Fluorescence Lifetime (τ) | Environmentally sensitive | --INVALID-LINK-- |

Experimental Protocols

Staining of F-Actin in Fixed Adherent Cells

This protocol is a standard method for visualizing F-actin in cultured cells grown on coverslips.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde (3.7% in PBS)

-

Permeabilization Buffer (0.1% Triton X-100 in PBS)

-

Blocking Buffer (1% Bovine Serum Albumin (BSA) in PBS)

-

NBD-phallacidin working solution (e.g., dilute a methanolic stock solution 1:40 to 1:100 in Blocking Buffer)

-

Mounting medium

Procedure:

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until the desired confluency is reached.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Fixation: Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

-

Staining: Incubate the cells with the NBD-phallacidin working solution for 20-60 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filter sets for NBD (e.g., a standard FITC filter set).

Signaling Pathways Involving the Actin Cytoskeleton

The actin cytoskeleton is a highly dynamic structure that is constantly remodeled in response to a variety of intracellular and extracellular signals. NBD-phallacidin can be used to visualize these changes and infer the activity of key signaling pathways. A central hub for regulating actin dynamics is the Rho family of small GTPases, which includes RhoA, Rac1, and Cdc42.

Rho GTPase Signaling to Actin

Extracellular signals, such as growth factors, cytokines, and components of the extracellular matrix, can activate cell surface receptors like Receptor Tyrosine Kinases (RTKs), G-Protein Coupled Receptors (GPCRs), and integrins. These receptors, in turn, activate Guanine nucleotide Exchange Factors (GEFs) that promote the exchange of GDP for GTP on Rho GTPases, leading to their activation.

-

Cdc42 activation typically leads to the formation of filopodia (thin, finger-like protrusions) through its effectors, such as N-WASP and the Arp2/3 complex, which promotes actin nucleation.

-

Rac1 activation is primarily associated with the formation of lamellipodia (broad, sheet-like protrusions) and membrane ruffles, also acting through the WAVE complex and the Arp2/3 complex.

-

RhoA activation generally results in the formation of contractile actin-myosin stress fibers and focal adhesions. It acts through effectors like ROCK (Rho-associated kinase), which phosphorylates and activates LIM kinase, leading to the inactivation of the actin-depolymerizing factor cofilin. This stabilizes actin filaments. ROCK also promotes myosin light chain phosphorylation, leading to increased contractility.

The diagram below illustrates a simplified overview of these signaling pathways.

Applications in Research and Drug Development

NBD-phallacidin is a powerful tool for investigating a wide range of biological processes and for screening the effects of pharmacological agents on the actin cytoskeleton.

-

Cell Migration and Invasion: By visualizing changes in lamellipodia, filopodia, and stress fibers, researchers can study the mechanisms of cell motility in normal and cancerous cells.

-

Cytokinesis: The formation and contraction of the actin-myosin ring during cell division can be observed.

-

Phagocytosis and Endocytosis: The dynamic rearrangement of the actin cytoskeleton at the cell membrane during particle engulfment can be analyzed.

-

Neuronal Development: The formation and guidance of growth cones, which are rich in F-actin, can be studied.

-

Drug Screening: The effects of compounds on the organization and integrity of the actin cytoskeleton can be assessed, providing insights into their potential mechanisms of action and cytotoxicity.

By providing high-resolution images of the F-actin network, NBD-phallacidin allows for the qualitative and quantitative analysis of cytoskeletal rearrangements in response to various stimuli, making it an indispensable tool in cell biology and drug discovery.

NBD-Phallacidin: A Technical Guide to its F-Actin Binding Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding mechanism of NBD-phallacidin to filamentous actin (F-actin). NBD-phallacidin, a fluorescent derivative of the bicyclic heptapeptide phallacidin, is a powerful tool for visualizing and quantifying F-actin in a multitude of research applications. This document details the quantitative binding parameters, experimental methodologies for its use, and the molecular interactions that govern its high-affinity and specific binding to F-actin.

Core Binding Mechanism and Stoichiometry

NBD-phallacidin, like other members of the phallotoxin family, binds specifically and with high affinity to F-actin, effectively stabilizing the filament and preventing its depolymerization. The binding stoichiometry is one phallotoxin molecule per actin subunit within the filament[1]. Phallotoxins do not bind to monomeric G-actin[2]. This interaction shifts the monomer/polymer equilibrium toward the polymer, lowering the critical concentration for actin polymerization[2].

The binding site for phallotoxins is located at the interface of three adjacent actin subunits in the filament[3][4]. This tripartite binding pocket explains the high specificity and stabilizing effect of NBD-phallacidin. Structural studies have revealed that phalloidin, a closely related phallotoxin, interacts with a mixture of hydrophobic and charged residues from two adjacent actin monomers[5][6]. Specifically, it interacts with residues such as E72, H73, I75, T77, L110, N111, P112, R177, and D179 of one actin monomer, and T194, G197, Y198, S199, F200, E205, and L242 of the neighboring monomer[5][6]. This extensive network of interactions effectively "glues" the actin subunits together, preventing their dissociation.

The binding of NBD-phallacidin induces a conformational change in the actin filament, making it more rigid and resistant to depolymerizing agents[7][8][9]. This stabilization is a key feature utilized in many experimental applications.

Quantitative Binding Data

The interaction between NBD-phallacidin and F-actin is characterized by a high binding affinity, reflected in a low dissociation constant (Kd). While comprehensive kinetic data for NBD-phallacidin is not as abundant as for other fluorescent phalloidin derivatives, the available data, along with that of its close analogs, provides a clear picture of its binding properties.

| Parameter | Value | Species/Conditions | Reference |

| Dissociation Constant (Kd) | 1.5 - 2.5 x 10⁻⁸ M | Fixed and extracted L6 cells | [10] |

| Stoichiometry of Binding | ~1:1 (Phallotoxin:Actin subunit) | Rabbit skeletal muscle F-actin | [1][11] |

| Association Rate Constant (k_on) | 2.8 x 10⁴ M⁻¹s⁻¹ (for Rhodamine Phalloidin) | Rabbit skeletal muscle F-actin in 50 mM KCl, 1 mM MgCl₂ buffer, pH 7.0 | [1] |

| Dissociation Rate Constant (k_off) | 4.8 x 10⁻⁴ s⁻¹ (for Rhodamine Phalloidin) | Rabbit skeletal muscle F-actin in 50 mM KCl, 1 mM MgCl₂ buffer, pH 7.0 | [1] |

| Calculated Kd from kinetic data | 17 nM (for Rhodamine Phalloidin) | Rabbit skeletal muscle F-actin | [1] |

Note: The kinetic data for rhodamine phalloidin is presented as a close approximation for NBD-phallacidin due to the structural and functional similarity of phallotoxin derivatives.

Experimental Protocols

The high-affinity binding and fluorescence enhancement of NBD-phallacidin upon binding to F-actin form the basis of its use in various experimental protocols.

Fluorescence Staining of F-Actin in Fixed and Permeabilized Cells

This is the most common application of NBD-phallacidin, allowing for the visualization of the actin cytoskeleton.

Methodology:

-

Cell Culture and Fixation:

-

Culture cells on a suitable substrate (e.g., glass coverslips).

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

-

Fix the cells with 3-4% formaldehyde in PBS for 10-20 minutes at room temperature.

-

-

Permeabilization:

-

Wash the fixed cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes. This step is crucial to allow NBD-phallacidin to access the intracellular actin filaments.

-

-

Staining:

-

Wash the permeabilized cells twice with PBS.

-

Prepare the NBD-phallacidin staining solution. A typical working concentration is in the nanomolar range. For example, a 1:100 to 1:1000 dilution of a stock solution (e.g., 6.6 µM) in PBS containing 1% bovine serum albumin (BSA) to reduce nonspecific binding.

-

Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells two to three times with PBS to remove unbound NBD-phallacidin.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Visualization:

-

Image the stained cells using a fluorescence microscope with appropriate filter sets for the NBD fluorophore (excitation ~465 nm, emission ~535 nm).

-

In Vitro F-Actin Binding and Quantification Assay

The fluorescence of NBD-phallacidin is significantly enhanced upon binding to F-actin, a property that can be exploited to quantify F-actin in solution.

Methodology:

-

Preparation of F-actin:

-

Polymerize purified G-actin to F-actin by incubation in a polymerization buffer (e.g., 50 mM KCl, 1 mM MgCl₂, pH 7.0).

-

-

Fluorescence Measurement:

-

In a fluorometer cuvette, add a known concentration of NBD-phallacidin in the polymerization buffer.

-

Record the baseline fluorescence.

-

Add a known amount of F-actin to the cuvette and mix.

-

Monitor the increase in fluorescence intensity until a stable reading is obtained. The fluorescence enhancement is proportional to the amount of F-actin bound to NBD-phallacidin.

-

-

Quantification:

-

A standard curve can be generated by measuring the fluorescence enhancement with known concentrations of F-actin. This allows for the determination of F-actin concentration in unknown samples.

-

This assay can also be used in a competition format to determine the binding constants of other actin-binding proteins that compete with NBD-phallacidin for binding to F-actin[12].

-

Visualizations

NBD-Phallacidin Binding to F-Actin

Caption: NBD-Phallacidin binding site on the F-actin filament.

F-Actin Staining Experimental Workflow

Caption: Experimental workflow for F-actin staining in cells.

Mechanism of F-Actin Stabilization

Caption: Mechanism of F-actin stabilization by NBD-phallacidin.

References

- 1. Transient kinetic analysis of rhodamine phalloidin binding to actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Position and Orientation of Phalloidin in F-Actin Determined by X-Ray Fiber Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural insights into actin filament recognition by commonly used cellular actin markers | The EMBO Journal [link.springer.com]

- 6. researchgate.net [researchgate.net]

- 7. Interaction of actin with phalloidin:: Polymerization and stabilization of F-actin :: MPG.PuRe [pure.mpg.de]

- 8. Interaction of phalloidin with actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of actin with phalloidin: polymerization and stabilization of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phallotoxin and actin binding assay by fluorescence enhancement [pubmed.ncbi.nlm.nih.gov]

Phallacidin's Iron Grip on Actin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the interaction between phallacidin, a potent phallotoxin, and actin filaments. Tailored for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, quantitative binding kinetics, and cellular consequences of this interaction. It also offers comprehensive experimental protocols and visual representations of the key biological pathways involved.

Executive Summary

Phallacidin, a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom, is a powerful tool in cell biology due to its specific and high-affinity binding to filamentous actin (F-actin). This interaction stabilizes actin filaments, preventing their depolymerization and profoundly disrupting the dynamic equilibrium of the actin cytoskeleton. This guide elucidates the specifics of this binding, presents quantitative data on the interaction, and provides detailed methodologies for its study. While a valuable research reagent, the inherent toxicity of phallacidin, particularly to hepatocytes, currently limits its direct therapeutic applications. Phalloidin, a closely related phallotoxin, is more extensively studied and is often used interchangeably with phallacidin in research due to their similar binding mechanisms.[1] This document will therefore leverage data from studies on both toxins, with the understanding that they bind competitively to the same site on F-actin.[1]

Molecular Mechanism of Phallacidin-Actin Interaction

Phallacidin and other phallotoxins bind exclusively to the polymerized form of actin, F-actin, and not to monomeric G-actin.[2][3] The binding site is located at the interface between three adjacent actin subunits within the filament. This tripartite interaction explains the high specificity and affinity of phallacidin for F-actin. By locking adjacent subunits together, the toxin effectively prevents the dissociation of actin monomers from both the barbed and pointed ends of the filament.[4] This stabilization drastically lowers the critical concentration required for actin polymerization and inhibits the intrinsic ATP hydrolysis activity of F-actin.[1]

Quantitative Data

The interaction between phallotoxins and F-actin has been quantified in numerous studies. The following tables summarize key kinetic and affinity parameters, primarily derived from studies using phalloidin, which is considered analogous to phallacidin in its actin-binding properties.

| Parameter | Value | Species/Conditions | Reference |

| Dissociation Constant (Kd) | |||

| 17 nM (from kinetic data) | Rabbit Skeletal Muscle Actin | [5] | |

| 116 nM (from equilibrium measurements) | Rabbit Skeletal Muscle Actin | [5] | |

| Association Rate Constant (kon) | |||

| 2.8 x 10⁴ M⁻¹s⁻¹ | Rhodamine phalloidin and Rabbit Skeletal Muscle Actin | [5] | |

| 1.7 x 10⁵ M⁻¹s⁻¹ | Unlabeled phalloidin and Rabbit Skeletal Muscle Actin | [6] | |

| Dissociation Rate Constant (koff) | |||

| 4.8 x 10⁻⁴ s⁻¹ | Rhodamine phalloidin and Rabbit Skeletal Muscle Actin | [5] | |

| Varies (more rapid for yeast actin) | Mammalian vs. Yeast Actin | [7] | |

| Binding Stoichiometry | ~1 molecule per actin subunit | Muscle and non-muscle cells | [1][3] |

| Toxicological Data | |||

| LD₅₀ (Phalloidin) | 2 mg/kg (intraperitoneal) | Mice | [4] |

| LD₅₀ (Phallacidin) | 6.3 mg/kg (intraperitoneal) | Rats | [8] |

Note: The discrepancy between Kd values from kinetic and equilibrium measurements is attributed to filament depolymerization at low actin concentrations in equilibrium experiments.[5]

Cellular Effects and Signaling Pathways

The stabilization of the actin cytoskeleton by phallacidin has profound effects on cellular processes that rely on actin dynamics, such as cell motility, cytokinesis, and membrane trafficking.[9] In whole organisms, phallotoxins are primarily toxic to the liver, as hepatocytes possess specific bile salt transporters that facilitate their uptake.[4] Phallotoxins are not readily absorbed through the gastrointestinal tract, making them significantly less toxic when ingested compared to parenteral administration.[2]

Disruption of Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. They cycle between an active GTP-bound state and an inactive GDP-bound state, influencing the formation of stress fibers, lamellipodia, and filopodia. By locking F-actin in a static state, phallacidin disrupts the dynamic downstream effects of Rho GTPase signaling.

Phallacidin-Induced Hepatotoxicity and MAPK/JNK Signaling

In hepatocytes, phallacidin-induced actin stabilization leads to cholestasis and hemorrhagic necrosis. This is associated with the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key player in cellular stress responses that can lead to apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to study the phallacidin-actin interaction.

Fluorescence Staining of F-actin in Fixed Cells

This protocol describes the visualization of F-actin in cultured cells using a fluorescently-labeled phallacidin/phalloidin conjugate.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Methanol-free formaldehyde (3-4% in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorescent phalloidin/phallacidin conjugate solution (e.g., 1:100-1:1000 dilution in blocking buffer)

-

Mounting medium

Procedure:

-

Fixation: Wash cells twice with pre-warmed PBS. Fix with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.

-

Washing: Aspirate the fixation solution and wash the cells 2-3 times with PBS.

-

Permeabilization: Add permeabilization buffer to the cells and incubate for 3-5 minutes. Wash cells 2-3 times in PBS.

-

Blocking: Add blocking buffer and incubate for 20-30 minutes to reduce nonspecific background staining.

-

Staining: Dilute the fluorescent phallotoxin conjugate in blocking buffer to the desired working concentration. Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.

-

Final Washes: Rinse the cells 2-3 times with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

F-actin Co-sedimentation Assay

This assay is used to determine if a protein binds to F-actin and to quantify the binding affinity.

Materials:

-

Purified G-actin

-

General Actin Buffer (G-buffer)

-

10x Polymerization Buffer

-

Protein of interest

-

Phalloidin/Phallacidin (optional, for stabilization)

-

Ultracentrifuge with a suitable rotor (e.g., TLA100)

-

SDS-PAGE equipment and reagents

Procedure:

-

Actin Polymerization: Dilute G-actin to the desired concentration in G-buffer. Induce polymerization by adding 1/10th volume of 10x Polymerization Buffer. Incubate at room temperature for at least 1 hour to form F-actin.

-

Binding Reaction: In ultracentrifuge tubes, combine a fixed concentration of the protein of interest with varying concentrations of pre-polymerized F-actin. Include control reactions with protein alone (to assess background sedimentation) and F-actin alone.

-

Incubation: Incubate the reactions at room temperature for 30-60 minutes to allow binding to reach equilibrium.

-

Sedimentation: Pellet the F-actin and any bound proteins by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

Sample Analysis: Carefully separate the supernatant from the pellet. Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

-

Quantification: Analyze equal volumes of the supernatant (unbound protein) and pellet (F-actin and bound protein) fractions by SDS-PAGE. Stain the gel (e.g., with Coomassie Blue) and quantify the amount of protein in each fraction using densitometry. The dissociation constant (Kd) can be determined by plotting the amount of bound protein as a function of the F-actin concentration.

Applications in Research and Drug Development

Phallacidin and its derivatives are indispensable tools in cell biology for visualizing and quantifying F-actin.[3][9] Their ability to stabilize actin filaments is also exploited in structural studies, such as cryo-electron microscopy.

In the context of drug development, phallotoxins are primarily used in preclinical research to study the effects of compounds on the actin cytoskeleton.[10] For instance, they can help determine if a drug candidate alters cell morphology or motility through an actin-dependent mechanism. While their native toxicity precludes direct therapeutic use, efforts have been made to conjugate phallotoxins to carrier molecules to enhance their uptake into specific cells, potentially for targeted therapies.[11] However, this area of research is still in its early stages, and the related amatoxins from Amanita phalloides have shown more promise as payloads for antibody-drug conjugates in cancer therapy.

References

- 1. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. What we have learned from phalloidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho GTPase signaling complexes in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pollardlab.yale.edu [pollardlab.yale.edu]

- 7. Phalloidin binding and rheological differences among actin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Laboratory aspects of phallacidin toxic effects on rats - Khovpachev - Bulletin of the Russian Military Medical Academy [journals.eco-vector.com]

- 9. Phalloidin staining protocol | Abcam [abcam.com]

- 10. The Importance of Toxicology Research in Preclinical Studies [pharmamodels.net]

- 11. BJOC - Chemical modification allows phallotoxins and amatoxins to be used as tools in cell biology [beilstein-journals.org]

An In-depth Technical Guide to the Photophysical Characteristics of NBD Fluorophores

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is a small, environmentally sensitive fluorescent probe that has become an invaluable tool in biological and chemical research.[1][2] Its modest size minimizes potential steric hindrance when labeling biomolecules, and its photophysical properties are exquisitely sensitive to the polarity of its local environment, making it a powerful reporter on molecular interactions, conformational changes, and localization within complex biological systems.[1][2][3] This technical guide provides a comprehensive overview of the core photophysical characteristics of NBD and its derivatives, detailed experimental protocols for their characterization, and visual representations of key concepts and workflows.

Core Photophysical Properties of NBD Fluorophores

The fluorescence of NBD arises from an intramolecular charge transfer (ICT) transition, which is highly dependent on the surrounding environment.[1] In aqueous, polar environments, NBD derivatives typically exhibit weak fluorescence.[1][3][4] However, upon partitioning into a nonpolar environment, such as a lipid membrane or the hydrophobic pocket of a protein, a significant enhancement in fluorescence intensity is observed, often accompanied by a blue shift in the emission maximum.[3][5] This solvatochromic behavior is a key feature that makes NBD an excellent probe for studying biological membranes and protein binding events.[1][3]

Data Presentation: Photophysical Characteristics of NBD and its Derivatives

The following tables summarize the key quantitative photophysical data for NBD and some of its common derivatives. These values can vary depending on the specific molecular conjugate and the experimental conditions.

| Property | NBD (General) | NBD-PE (in Lipids) | NBD Amines (General) |

| Excitation Maximum (λex) | ~467 nm[6][7] | ~463 nm[8] | ~465 nm[9] |

| Emission Maximum (λem) | ~538-539 nm[6][7] | ~536 nm[8] | ~535 nm[9] |

| Molar Extinction Coefficient (ε) | Not broadly reported for the core fluorophore | 22,000 M⁻¹cm⁻¹[8] | Varies with derivative |

| Quantum Yield (Φ) | Highly solvent-dependent, low in water[1][3] | Appreciably increases in membranes[2] | Low for NBD-NMe₂ (0.008 in water) vs. NBD-NHMe (0.04 in water)[1] |

| Fluorescence Lifetime (τ) | Highly sensitive to environmental polarity[3] | Biexponential decay often observed, with components around 2-9 ns[10][11] | Varies with solvent polarity, longer in non-polar solvents[12] |

Note: The exact photophysical properties can be significantly influenced by the specific chemical structure of the NBD derivative and the nature of the local environment.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality data. The following sections outline methodologies for key experiments in the characterization of NBD fluorophores.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol describes the determination of the optimal excitation and emission wavelengths for an NBD-labeled compound.

Materials:

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol, cyclohexane)

-

NBD-labeled sample stock solution (e.g., 1 mM in DMSO)

Procedure:

-

Prepare a dilute solution of the NBD-labeled sample in the desired solvent. The final concentration should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Excitation Spectrum:

-

Set the emission wavelength to the expected maximum (e.g., 540 nm).

-

Scan a range of excitation wavelengths (e.g., 400-520 nm).

-

The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).

-

-

Emission Spectrum:

-

Set the excitation wavelength to the determined λex.

-

Scan a range of emission wavelengths (e.g., 500-650 nm).

-

The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).

-

-

Record the excitation and emission maxima.

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. The relative method, using a well-characterized standard, is commonly employed.[13][14][15]

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

NBD-labeled sample

-

Quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Solvent(s) for sample and standard

Procedure:

-

Prepare a series of dilutions for both the NBD-labeled sample and the quantum yield standard in the same solvent if possible. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum for each solution using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission curve for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Fx / Fst) * (Ast / Ax) * (nx² / nst²) Where:

-

Φst is the quantum yield of the standard.

-

Fx and Fst are the integrated fluorescence intensities of the sample and standard, respectively.

-

Ax and Ast are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

nx and nst are the refractive indices of the sample and standard solutions, respectively (this term can be omitted if the same solvent is used).

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and robust technique for this measurement.[16][17]

Materials:

-

TCSPC system, including a pulsed light source (e.g., picosecond laser diode), a sensitive detector (e.g., single-photon avalanche diode or photomultiplier tube), and timing electronics.

-

NBD-labeled sample in the desired solvent or system.

Procedure:

-

Prepare the sample and place it in the TCSPC instrument.

-

Select an appropriate pulsed light source with an excitation wavelength near the λex of the NBD fluorophore.

-

Collect photon arrival times relative to the excitation pulse over a sufficient period to build a histogram representing the fluorescence decay.

-

Fit the decay curve with an appropriate exponential model (mono- or multi-exponential) to determine the fluorescence lifetime(s). The goodness of the fit is typically assessed by the chi-squared (χ²) value.[16]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the photophysical characterization of NBD fluorophores.

Caption: A generalized workflow for the synthesis, characterization, and application of an NBD-labeled biomolecule.

Caption: The effect of environmental polarity on the fluorescence properties of the NBD fluorophore.

Conclusion

The NBD fluorophore remains a versatile and powerful tool for researchers in various scientific disciplines. Its small size and profound sensitivity to the local environment provide a nuanced window into molecular-level processes. A thorough understanding of its photophysical characteristics and the application of robust experimental methodologies, as outlined in this guide, are essential for leveraging the full potential of this remarkable fluorescent probe in research and development.

References

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. biotium.com [biotium.com]

- 5. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. NBD-PE | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]

- 9. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - AR [thermofisher.com]

- 10. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.uci.edu [chem.uci.edu]

- 14. jasco-global.com [jasco-global.com]

- 15. edinst.com [edinst.com]

- 16. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. horiba.com [horiba.com]

A Technical Guide to Fluorescent Phalloidin Derivatives for Actin Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of fluorescent phalloidin derivatives, indispensable tools for visualizing filamentous actin (F-actin) in cellular and tissue samples. We will cover the core principles of phalloidin-actin interaction, comparative data on available fluorescent conjugates, detailed experimental protocols, and the broader context of actin cytoskeleton regulation.

Introduction: The Power of Phalloidin

Phalloidin is a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom.[1][2][3][4][5][6] Its utility in cell biology stems from its high-affinity and specific binding to the grooves of F-actin.[5][6][7] This binding stabilizes the actin filament by preventing subunit dissociation and lowering the critical concentration for polymerization.[5][6][7][8][9][10]

Unlike antibody-based methods, phalloidin conjugates are small molecules (typically <2000 Daltons) that provide dense labeling of F-actin with minimal nonspecific background, resulting in high-contrast imaging.[1][2][5][7] Their binding is highly conserved across a vast range of species, from plants to animals.[1][3][5][7][11] When conjugated to fluorophores, these derivatives become powerful probes for fluorescence microscopy, enabling detailed visualization of the actin cytoskeleton's intricate architecture, including stress fibers, lamellipodia, and filopodia.[5]

Mechanism of Action and Binding Characteristics

Phalloidin binds at the interface of three actin subunits within the filament, effectively locking them together.[12] This interaction is highly specific for the polymeric F-actin form over monomeric G-actin.[3][7][10][13] The binding is stoichiometric, with approximately one phalloidin molecule binding to each actin subunit in a filament.[1][3][5][6] This stabilization is so robust that it protects F-actin from depolymerization induced by various chemical agents and physical conditions.[1][2][10] The dissociation constant (Kd) for this interaction is in the nanomolar range, indicating a very strong and stable bond.[1][5][14]

It is important to note that the conjugation of a fluorescent dye can slightly alter the binding affinity. For instance, unlabeled phalloidin has a roughly 5-fold greater affinity for actin than its rhodamine conjugate.[12]

Below is a diagram illustrating the stabilizing effect of phalloidin on an actin filament.

Quantitative Data: Comparison of Fluorescent Phalloidin Conjugates

The choice of fluorophore is critical and depends on the specific application, available microscope filter sets, and whether multiplexing with other fluorescent probes is intended. Newer generation dyes, such as the Alexa Fluor and iFluor series, generally offer superior brightness and photostability compared to traditional dyes like FITC and rhodamine.[6][11][13]

Below is a summary of the spectral properties for a selection of commonly used fluorescent phalloidin conjugates.

| Fluorophore Conjugate | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | Color |

| Alexa Fluor 350 | 346 | 442 | Blue |

| Alexa Fluor 488 | 495-496 | 517-518 | Green |

| FITC (Fluorescein) | 496 | 516 | Green |

| Oregon Green 488 | 496 | 520 | Green |

| Alexa Fluor 532 | 528-531 | 554-555 | Yellow |

| Rhodamine | 540 | 565 | Orange |

| Alexa Fluor 546 | 554-556 | 570 | Orange |

| Alexa Fluor 555 | 555 | 565 | Orange |

| Alexa Fluor 568 | 578 | 600 | Red |

| Texas Red-X | 591 | 608 | Red |

| Alexa Fluor 594 | 593 | 617 | Red |

| Alexa Fluor 633/635 | 625-633 | 645-648 | Far-Red |

| Alexa Fluor 647 | 649 | 666 | Far-Red |

| Alexa Fluor 680 | 677 | 699 | Far-Red |

| (Data compiled from multiple sources)[3][13][15] |

Experimental Protocols

Accurate and reproducible staining requires careful sample preparation. The following is a generalized protocol for staining adherent mammalian cells. Optimization may be required depending on the cell type and experimental conditions.

Materials and Reagents

-

Fluorescent Phalloidin Conjugate Stock Solution (e.g., in Methanol or DMSO)[16][17]

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde, 3.7-4% in PBS (Fixation Solution)[1][17]

-

0.1-0.5% Triton X-100 in PBS (Permeabilization Solution)[1][11][17]

-

Bovine Serum Albumin (BSA), 1% in PBS (Blocking/Staining Buffer)[11][14]

-

Antifade Mounting Medium[11]

-

(Optional) DNA counterstain (e.g., DAPI)

-

(Optional) 0.1 M Glycine or 10 mM Ethanolamine in PBS (Quenching Solution)[11]

Staining Procedure for Adherent Cells

-

Cell Culture: Grow adherent cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.

-

Wash: Gently wash the cells 2-3 times with pre-warmed PBS.[1][2][17]

-

Fixation: Aspirate the PBS and add the Fixation Solution. Incubate for 10-15 minutes at room temperature.[1][2][17]

-

(Optional) Quenching: To reduce background fluorescence from free aldehyde groups, incubate with Quenching Solution for 5 minutes.[11] Wash again with PBS.

-

Permeabilization: Add Permeabilization Solution and incubate for 3-10 minutes at room temperature to allow the phalloidin conjugate to access intracellular structures.[1][2][11][17]

-

Staining: Prepare the working solution of the fluorescent phalloidin conjugate by diluting the stock solution in 1% BSA in PBS (a common dilution is 1:40 to 1:1000, but consult the manufacturer's datasheet).[1][11] Aspirate the PBS and incubate the cells with the phalloidin working solution for 20-90 minutes at room temperature, protected from light.[1][7][11][17]

-

Final Washes: Gently wash the cells 2-3 times with PBS to remove unbound conjugate.[1][11][17]

-

Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium. If using a DNA counterstain, it can be included in the mounting medium.

-

Imaging: Visualize the sample using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

Experimental Workflow Visualization

The following diagram outlines the key steps in the fluorescent phalloidin staining protocol.

Application in Signaling Pathway Analysis

Visualizing the actin cytoskeleton is crucial for understanding numerous signaling pathways that control cell shape, motility, and division. The Rho family of small GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton.[19][20][21] Phalloidin staining is a key method for observing the downstream effects of activating or inhibiting these pathways.

-

RhoA activation typically leads to the formation of contractile actin-myosin stress fibers.[22]

-

Rac1 activation promotes the formation of lamellipodia and membrane ruffles.[22][23]

-

Cdc42 activation is associated with the formation of filopodia, which are thin, finger-like protrusions.[19][22]

The diagram below illustrates the simplified signaling cascade from Rho GTPases to actin structures.

By using fluorescent phalloidin, researchers can visually assess the phenotypic outcomes of manipulating these pathways, providing critical data for drug development and fundamental research into cellular mechanics.

References

- 1. cohesionbio.com [cohesionbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 4. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]

- 5. Phalloidin Conjugates | AAT Bioquest [aatbio.com]

- 6. Phalloidin Conjugates | AAT Bioquest [aatbio.com]

- 7. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

- 8. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phalloidin-California Red Conjugate | AAT Bioquest | Biomol.com [biomol.com]

- 10. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Phalloidin staining protocol | Abcam [abcam.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Spectral characteristics of Molecular Probes actin-selective probes—Table 11.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 17. biotium.com [biotium.com]

- 18. biotium.com [biotium.com]

- 19. researchgate.net [researchgate.net]

- 20. journals.biologists.com [journals.biologists.com]

- 21. Rho GTPases and the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

N-(7-Nitrobenzofurazan-4-yl)phallacidin: A Technical Guide for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(7-Nitrobenzofurazan-4-yl)phallacidin (NBD-phallacidin), a fluorescent phallotoxin crucial for the visualization of filamentous actin (F-actin) in cellular and molecular biology research. This document outlines its core properties, mechanism of action, and detailed protocols for its application in high-resolution imaging of the actin cytoskeleton.

Core Properties and Structure

NBD-phallacidin is a synthetic derivative of phallacidin, a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom. The covalent attachment of a 7-nitrobenzofurazan (NBD) fluorophore imparts fluorescent properties to the molecule, enabling the specific labeling and visualization of F-actin.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 73413-78-2 | [][2] |

| Molecular Formula | C₄₅H₅₇N₁₃O₁₅S | [][2] |

| Molecular Weight | 1052.08 g/mol | [][2] |

| Excitation Maximum (λex) | ~465 nm | [3] |

| Emission Maximum (λem) | ~535 nm | [3] |

| Dissociation Constant (Kd) with F-actin | 1.5-2.5 x 10⁻⁸ M | [4][5] |

Chemical Structure

The structure of NBD-phallacidin consists of the phallacidin peptide core linked to the NBD fluorophore. The phallacidin core is responsible for the high-affinity binding to F-actin, while the NBD moiety allows for fluorescent detection.

(A 2D chemical structure image would be placed here in a full whitepaper)

Mechanism of Action: F-Actin Stabilization and Visualization

NBD-phallacidin functions by binding with high specificity and affinity to filamentous actin (F-actin), the polymerized form of actin.[6][7][8] This binding event has two key consequences:

-

Stabilization of Actin Filaments: Phallotoxins, including NBD-phallacidin, bind at the interface between actin subunits in the filament. This interaction stabilizes the filament, preventing its depolymerization.[9]

-

Fluorescent Labeling: The NBD group attached to the phallacidin acts as a reporter, allowing the F-actin structures to be visualized using fluorescence microscopy.

This probe is highly selective for F-actin and does not bind to monomeric G-actin, ensuring a high-contrast visualization of the actin cytoskeleton.[9]

Experimental Protocols

Detailed methodologies for the use of NBD-phallacidin in staining both fixed and living cells are provided below. These protocols are foundational and may require optimization based on the specific cell type and experimental conditions.

Staining of Formaldehyde-Fixed Cells

This protocol is a standard procedure for visualizing the actin cytoskeleton in fixed cells.

Workflow for Staining Fixed Cells

Caption: Workflow for F-actin staining in fixed cells using NBD-phallacidin.

Detailed Steps:

-

Cell Culture: Grow adherent cells on sterile glass coverslips to the desired confluency.

-

Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

-

Fixation: Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 3 to 5 minutes. Alternatively, acetone at -20°C can be used.

-

Washing: Wash the cells twice with PBS.

-

Staining: Incubate the coverslips with the NBD-phallacidin staining solution for 20-30 minutes at room temperature, protected from light. A typical staining solution is prepared by diluting a methanolic stock solution of NBD-phallacidin into PBS.

-

Washing: Wash the coverslips two or more times with PBS to remove unbound probe.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Visualize the stained actin filaments using a fluorescence microscope with appropriate filters for the NBD fluorophore (excitation ~465 nm, emission ~535 nm).

Staining of Living Cells

Staining actin in living cells with NBD-phallacidin requires methods to introduce the probe into the cytoplasm, as it is not freely membrane-permeable. Low concentrations are used to minimize toxicity.[4][5]

Workflow for Staining Live Cells

Caption: Workflow for F-actin staining in live cells using NBD-phallacidin.

Detailed Steps:

-

Cell Culture: Culture cells in an appropriate live-cell imaging dish or chamber.

-

Staining Solution Preparation: Prepare a low concentration of NBD-phallacidin (e.g., 5-15 nM) in a suitable cell culture medium.[4][5]

-

Cell Permeabilization/Probe Introduction:

-

Autointernalization: For some cell types, NBD-phallacidin can be taken up by pinocytosis.[4][5] Incubate the cells with the low-concentration staining solution. This method avoids harsh permeabilizing agents but may be less efficient.

-

Mild Permeabilization: Use a very mild permeabilization agent, such as lysolecithin, for a brief period to facilitate the entry of NBD-phallacidin into the cytoplasm.[10]

-

-

Washing: Gently wash the cells with a fresh culture medium to remove the excess probe.

-

Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with a stage-top incubator to maintain physiological conditions.

Applications in Research and Drug Development

The ability to specifically label F-actin makes NBD-phallacidin an invaluable tool in various research areas:

-

Cytoskeletal Dynamics: Studying the organization and remodeling of the actin cytoskeleton in response to various stimuli.[10]

-

Cell Motility and Migration: Visualizing the role of actin in cell movement, which is critical in processes like wound healing and cancer metastasis.

-

Cell Division: Observing the formation and function of the actin-based contractile ring during cytokinesis.

-

Drug Screening: Assessing the effects of candidate drugs on the integrity and organization of the actin cytoskeleton.

Safety and Handling

Phallotoxins are toxic, although the amount in a typical vial for staining is small.[9] Handle with care, wearing appropriate personal protective equipment. Methanolic stock solutions should be stored at -20°C, protected from light.[9] Aqueous solutions of NBD-phallacidin may lose activity over time.[9]

This guide provides a comprehensive overview for the effective use of NBD-phallacidin. For specific applications, further optimization of the provided protocols is recommended.

References

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 4. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Localization of actin during differentiation of the ameloblast, its related epithelial cells and odontoblasts in the rat incisor using NBD-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Localization of actin in Chlamydomonas using antiactin and NBD-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phalloidin staining protocol | Abcam [abcam.com]

- 9. Actin Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Fluorescence staining of the actin cytoskeleton in living cells with 7-nitrobenz-2-oxa-1,3-diazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]

NBD-Phallacidin's Affinity for F-Actin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity between 7-nitrobenz-2-oxa-1,3-diazole-phallacidin (NBD-phallacidin) and filamentous actin (F-actin). NBD-phallacidin, a fluorescent derivative of the bicyclic peptide phallacidin, is a widely utilized probe in cell biology for the specific visualization of F-actin. A thorough understanding of its binding characteristics is crucial for the accurate interpretation of imaging studies and for its potential application in drug development and cytoskeleton-related research.

Quantitative Analysis of Binding Affinity

The interaction between NBD-phallacidin and F-actin is characterized by a high binding affinity, as quantified by its dissociation constant (Kd). The Kd value represents the concentration of NBD-phallacidin at which half of the F-actin binding sites are occupied at equilibrium. A lower Kd value signifies a stronger binding affinity.

| Parameter | Value | Cell Type | Experimental Condition | Reference |

| Dissociation Constant (Kd) | 1.5 - 2.5 x 10⁻⁸ M | L6 mouse myoblasts | Fixed and extracted cells | [1][2] |

This reported value indicates a strong and specific interaction between NBD-phallacidin and F-actin within a cellular context, making it a reliable tool for high-fidelity labeling of actin filaments.

Experimental Methodologies for Determining Binding Affinity

The binding affinity of fluorescently labeled ligands such as NBD-phallacidin to their target proteins can be determined through various biophysical techniques. Based on the literature for related fluorescent phallotoxins, two primary methods are particularly suitable: direct fluorescence titration and competition binding assays.[3]

Fluorescence Titration Assay

This method relies on the principle that the fluorescence properties of NBD-phallacidin may change upon binding to F-actin. By systematically adding increasing concentrations of F-actin to a fixed concentration of NBD-phallacidin and measuring the corresponding change in fluorescence intensity, a saturation binding curve can be generated. The Kd can then be calculated by fitting this curve to a suitable binding model.

Competition Binding Assay

A competition binding assay is an indirect method to determine the binding affinity of a ligand. In the context of NBD-phallacidin, this would involve using a fluorescent phallotoxin with a known binding affinity, such as rhodamine phalloidin, as a reporter probe. The assay measures the ability of unlabeled NBD-phallacidin to displace the fluorescently labeled probe from F-actin.

Detailed Protocol for a Competition Binding Assay (Adapted for NBD-Phallacidin):

This protocol is adapted from methodologies used for other fluorescent phallotoxins and provides a framework for determining the Kd of NBD-phallacidin.

1. Materials:

- Purified F-actin

- NBD-phallacidin (unlabeled competitor)

- Rhodamine phalloidin (fluorescent probe)

- Assay Buffer (e.g., F-buffer: 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)

- Fluorometer

2. Experimental Procedure:

- Preparation of F-actin: Prepare a stock solution of F-actin by polymerizing purified G-actin in the assay buffer.

- Assay Setup: In a series of microplate wells or cuvettes, add a fixed concentration of F-actin and a fixed concentration of rhodamine phalloidin. The concentration of rhodamine phalloidin should ideally be below its Kd to ensure that a significant portion is displaced by the competitor.

- Competition: Add increasing concentrations of NBD-phallacidin to the wells. Include a control with no NBD-phallacidin.

- Incubation: Incubate the samples at a constant temperature (e.g., 25°C) to reach binding equilibrium. The incubation time should be optimized based on the known kinetics of phallotoxin binding.

- Fluorescence Measurement: Measure the fluorescence intensity of rhodamine phalloidin in each well using a fluorometer with appropriate excitation and emission wavelengths.

- Data Analysis: Plot the fluorescence intensity as a function of the NBD-phallacidin concentration. The data will yield a sigmoidal competition curve. The IC50 value (the concentration of NBD-phallacidin that displaces 50% of the rhodamine phalloidin) can be determined from this curve. The Kd of NBD-phallacidin can then be calculated using the Cheng-Prusoff equation, which takes into account the Kd of the fluorescent probe and its concentration.

Visualizing Experimental Workflows

To facilitate a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for a fluorescence titration and a competition binding assay.

Caption: Workflow for Fluorescence Titration Assay.

Caption: Workflow for Competition Binding Assay.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence to suggest that the binding of NBD-phallacidin to F-actin initiates or modulates specific signaling pathways. Phallotoxins, including NBD-phallacidin, are primarily recognized for their ability to stabilize F-actin filaments by preventing their depolymerization. This property makes them invaluable tools for visualizing the actin cytoskeleton. The logical relationship of their interaction is therefore structural rather than signaling-based.

Caption: NBD-Phallacidin's Interaction with F-Actin.

Conclusion

NBD-phallacidin exhibits a high binding affinity for F-actin, with a dissociation constant in the nanomolar range. This strong and specific interaction underpins its widespread use as a fluorescent probe for visualizing the actin cytoskeleton. While detailed quantitative data across various experimental conditions are limited, the established methodologies of fluorescence titration and competition assays provide robust frameworks for further characterization of this important molecular interaction. The primary consequence of NBD-phallacidin binding is the structural stabilization of F-actin filaments, rather than the modulation of signaling pathways. This technical guide serves as a comprehensive resource for researchers and professionals seeking to understand and apply the principles of NBD-phallacidin and F-actin binding in their work.

References

An In-depth Technical Guide to NBD-Phallacidin for Cytoskeletal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a dynamic and intricate network of filaments that plays a pivotal role in a multitude of cellular processes, including cell motility, morphogenesis, cytokinesis, and intracellular transport. Visualizing the organization and dynamics of filamentous actin (F-actin) is crucial for understanding these fundamental biological functions and for investigating pathologies where cytoskeletal integrity is compromised. NBD-phallacidin is a powerful fluorescent probe specifically designed for the high-affinity labeling of F-actin, enabling its visualization in both fixed and living cells. This technical guide provides a comprehensive overview of NBD-phallacidin, its properties, and its application in cytoskeletal research, with a focus on quantitative data, detailed experimental protocols, and its use in studying signaling pathways.

NBD-phallacidin is a bicyclic peptide toxin, phallacidin, isolated from the Amanita phalloides mushroom, conjugated to the fluorescent dye nitrobenz-2-oxa-1,3-diazole (NBD). Phallotoxins bind with high specificity and affinity to the grooves between F-actin subunits, stabilizing the filaments and preventing their depolymerization. The NBD fluorophore is a small, environmentally sensitive dye that exhibits enhanced fluorescence in a nonpolar environment, such as when bound to actin. Its relatively small size minimizes potential steric hindrance, allowing for effective labeling of intricate actin structures.

Mechanism of Action

NBD-phallacidin's utility in cytoskeletal studies stems from its specific and robust interaction with F-actin. The phallacidin moiety recognizes and binds to a specific site on the actin filament, effectively locking the actin subunits together. This binding action stabilizes the filament and lowers the critical concentration of actin required for polymerization. It is important to note that phallotoxins do not bind to monomeric G-actin. The NBD group, attached to the phallacidin, provides the means for fluorescent visualization. Upon binding to F-actin, the NBD fluorophore is sequestered in a more hydrophobic environment, leading to a significant increase in its quantum yield and a shift in its emission spectrum, resulting in a bright, fluorescently labeled actin cytoskeleton.

Quantitative Data

For reproducible and quantitative studies, a thorough understanding of the physicochemical and binding properties of NBD-phallacidin is essential. The following tables summarize key quantitative data for this probe.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~465 nm | [1] |

| Emission Maximum (λem) | ~535 nm | [1] |

| Binding Properties | ||

| Target | Filamentous Actin (F-actin) | [2] |

| Dissociation Constant (Kd) | 1.5 - 2.5 x 10⁻⁸ M (in fixed and extracted L6 cells) | [3] |

| Fluorescence Properties of NBD-amines (as a proxy) | ||

| Quantum Yield (Φ) in water (NBD-NHMe) | 0.04 | [4] |

| Quantum Yield (Φ) in water (NBD-NMe₂) | 0.008 | [4] |

Note: The quantum yield of NBD is highly dependent on the polarity of its microenvironment. When bound to F-actin, the quantum yield is expected to be significantly higher than in aqueous solutions.

Experimental Protocols

Detailed and optimized protocols are critical for successful and reproducible staining of the actin cytoskeleton with NBD-phallacidin. Below are comprehensive protocols for staining fixed and living cells.

Staining of Fixed Cells

This protocol is adapted from procedures originally developed for NBD-phallacidin and is suitable for most adherent cell types.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde (3.7% in PBS)

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS or Acetone (-20°C)

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

NBD-phallacidin stock solution (e.g., in methanol)

-

Staining Solution: Dilute NBD-phallacidin stock solution in Blocking Buffer to the desired final concentration (typically in the nanomolar range)

-

Antifade mounting medium

-

Microscope slides

Workflow for Fixed Cell Staining:

Workflow for F-actin staining in fixed cells using NBD-phallacidin.

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Fixation: Fix the cells by incubating with 3.7% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.

-

Washing: Wash the cells twice with PBS to remove the fixative.

-